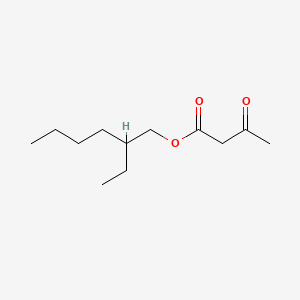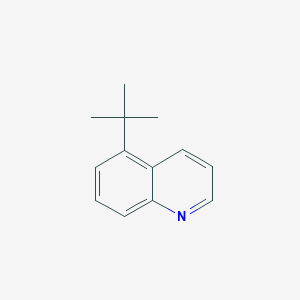
5-Tert-butylquinoline
Übersicht
Beschreibung
5-Tert-butylquinoline is a heterocyclic compound that belongs to the class of quinolines. It is a nitrogen-containing organic compound with a molecular formula of C13H15N. The compound has been studied extensively due to its potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Tert-butylquinoline is not fully understood. However, it is believed to exert its biological effects through its antioxidant properties. The compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Tert-butylquinoline have been extensively studied. The compound has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been shown to protect against oxidative stress-induced cell damage and apoptosis. In addition, 5-Tert-butylquinoline has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Tert-butylquinoline is its potent antioxidant and anti-inflammatory properties. This makes it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation. In addition, the compound is relatively easy to synthesize and purify, making it readily available for research.
One of the limitations of 5-Tert-butylquinoline is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential applications in certain fields of science.
Zukünftige Richtungen
There are several future directions for the study of 5-Tert-butylquinoline. One potential direction is the development of novel metal complexes using the compound as a ligand. These complexes could exhibit interesting optical and electronic properties, making them potential candidates for applications in optoelectronics and photovoltaics.
Another potential direction is the study of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Conclusion
In conclusion, 5-Tert-butylquinoline is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. The compound exhibits potent antioxidant and anti-inflammatory properties and has been shown to protect against oxidative stress-induced cell damage and apoptosis. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-Tert-butylquinoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, the compound has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In material science, 5-Tert-butylquinoline has been used as a ligand for the synthesis of metal complexes. The resulting complexes have been shown to exhibit interesting optical and electronic properties, making them potential candidates for applications in optoelectronics and photovoltaics.
Eigenschaften
IUPAC Name |
5-tert-butylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-7-4-8-12-10(11)6-5-9-14-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYYJOLOZEZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866871 | |
| Record name | 5-tert-Butylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butylquinoline | |
CAS RN |
61702-91-8 | |
| Record name | Quinoline, (1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, (1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (tert-butyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![P-[[2-Methyl-4-[(O-tolyl)azo]phenyl]azo]phenol](/img/structure/B1617147.png)
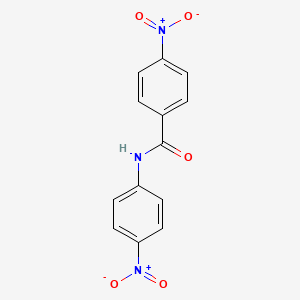
![N-(5-benzamido-9,10-dioxoanthracen-1-yl)-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide](/img/structure/B1617153.png)
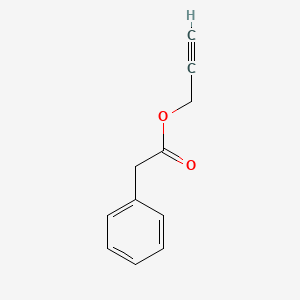
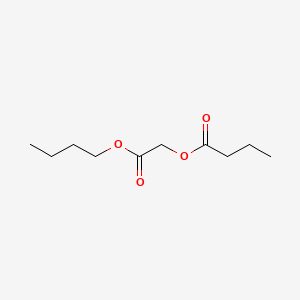
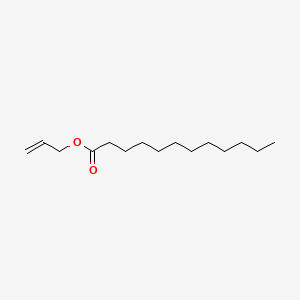
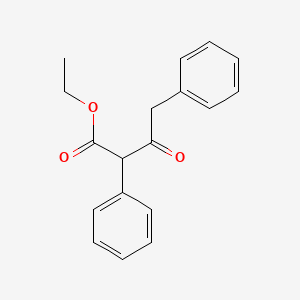
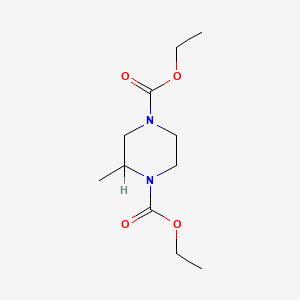
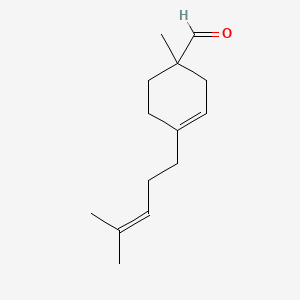
![3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1617163.png)
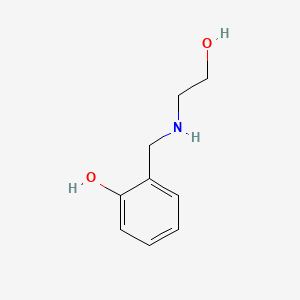
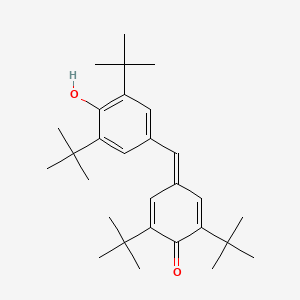
![Tetrahydrodifuro[3,4-b:3',4'-d]furantetrone](/img/structure/B1617169.png)
